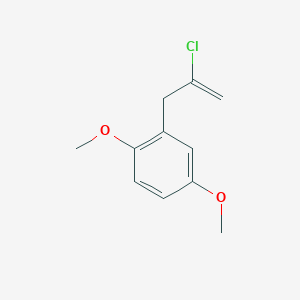

2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroprop-2-enyl)-1,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7H,1,6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWGSJGZINKRAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801242328 | |

| Record name | 2-(2-Chloro-2-propen-1-yl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-13-7 | |

| Record name | 2-(2-Chloro-2-propen-1-yl)-1,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloro-2-propen-1-yl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 3 2,5 Dimethoxyphenyl 1 Propene and Analogous Structures

Strategic Approaches to Carbon-Carbon Bond Formation

The formation of the bond between the aromatic ring and the propene unit is a critical step in the synthesis. Several powerful reactions are employed for this purpose, each offering distinct advantages.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for joining sp2-hybridized carbons. libretexts.orgyonedalabs.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organohalide or triflate. libretexts.orgyonedalabs.com For the synthesis of a 2-chloro-3-aryl-1-propene structure, a plausible Suzuki-Miyaura approach would involve the cross-coupling of (2,5-dimethoxyphenyl)boronic acid with a suitable three-carbon electrophile, such as 2,3-dichloropropene.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the aryl group from the boron atom to the palladium complex, and reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst. yonedalabs.com The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and preventing side reactions. yonedalabs.comnih.gov For instance, palladium catalysts supported by phosphine (B1218219) ligands are commonly used to facilitate the reaction. nih.gov

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Aryl Component | Allylic Component | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| (2,5-dimethoxyphenyl)boronic acid | 2,3-dichloropropene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Moderate to Good |

This method is highly valued for its functional group tolerance and the relatively mild conditions under which it can be performed. beilstein-journals.org

The Wittig reaction provides a robust and reliable method for synthesizing alkenes from aldehydes or ketones. pressbooks.publumenlearning.com This reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, reacting with a carbonyl compound to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comwikipedia.org The strong phosphorus-oxygen double bond formed in the triphenylphosphine oxide byproduct is the primary driving force for the reaction. pressbooks.pub

To synthesize 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene, 2,5-dimethoxybenzaldehyde (B135726) would serve as the carbonyl component. The corresponding ylide could be generated from (2-chloroallyl)triphenylphosphonium bromide. The preparation of the Wittig reagent itself involves two steps: an SN2 reaction between triphenylphosphine and an appropriate alkyl halide (e.g., 2,3-dichloropropene) to form a phosphonium salt, followed by deprotonation with a strong base like n-butyllithium to generate the ylide. lumenlearning.commasterorganicchemistry.com

A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, avoiding the formation of isomeric mixtures that can occur in elimination reactions. pressbooks.publumenlearning.com The stereochemistry of the resulting alkene (E or Z) depends on the nature of the substituents and the reaction conditions, with unstabilized ylides often favoring the Z-alkene. organic-chemistry.org

Table 2: Wittig Reaction for Alkene Synthesis

| Carbonyl Compound | Wittig Reagent Precursor | Base for Ylide Generation | Product | Yield |

|---|---|---|---|---|

| 2,5-dimethoxybenzaldehyde | (2-chloroallyl)triphenylphosphonium bromide | n-Butyllithium | 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene | Good |

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring through electrophilic aromatic substitution. nih.govmt.com The reaction typically employs an alkyl halide as the alkylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), as a catalyst. mt.comorganic-chemistry.org To synthesize the target compound, 1,4-dimethoxybenzene (B90301) could be reacted with an allylic halide like 2,3-dichloropropene. The Lewis acid activates the alkyl halide, generating a carbocation or a carbocation-like complex that is then attacked by the electron-rich aromatic ring. mt.com

However, the Friedel-Crafts alkylation has several limitations. The alkyl group being introduced is an activating group, which can lead to over-alkylation of the aromatic ring. libretexts.org Additionally, the carbocation intermediate is prone to rearrangement to form a more stable carbocation, potentially leading to a mixture of products. libretexts.org In the case of 1,4-dimethoxybenzene, the high electron density of the ring makes it highly reactive, requiring careful control of reaction conditions to prevent polysubstitution. beilstein-journals.org Despite these challenges, Friedel-Crafts reactions remain a valuable tool for forming C-C bonds with aromatic systems. nih.gov

Table 3: Friedel-Crafts Alkylation Approach

| Aromatic Substrate | Alkylating Agent | Catalyst | Potential Issue | Expected Yield |

|---|---|---|---|---|

| 1,4-dimethoxybenzene | 2,3-dichloropropene | AlCl₃ | Polyalkylation, Rearrangement | Variable |

Halogenation and Functional Group Interconversion in Synthesis

Once the basic carbon skeleton is assembled, subsequent steps often involve the precise introduction of functional groups like halogens or the conversion of one functional group into another.

The introduction of a chlorine atom at a specific position (regioselectivity) is a common challenge in organic synthesis. For a molecule like 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene, a likely synthetic precursor is the corresponding allylic alcohol, 3-(2,5-dimethoxyphenyl)prop-2-en-1-ol. The conversion of allylic alcohols to allylic chlorides can be achieved using various reagents. researchgate.net

Common chlorinating agents include thionyl chloride (SOCl₂), hydrochloric acid (HCl), and N-chlorosuccinimide (NCS). researchgate.net The choice of reagent and conditions is critical to control the regioselectivity of the chlorination, as allylic systems can undergo rearrangement. For example, methods utilizing activated dimethyl sulfoxide (B87167) (DMSO) with a chlorine source like chlorotrimethylsilane (B32843) (TMSCl) have been developed for the regioselective allylic chlorination of electron-rich alkenes. organic-chemistry.org These methods often proceed under mild conditions, which helps to preserve other functional groups in the molecule. organic-chemistry.org Enantioselective methods have also been developed for the dichlorination of allylic alcohols, which proceeds through a chloronium ion intermediate. nih.gov

Table 4: Common Reagents for Allylic Chlorination

| Precursor | Chlorinating Agent | Typical Conditions | Key Feature |

|---|---|---|---|

| Allylic Alcohol | SOCl₂ / Pyridine | 0 °C to room temp. | Common and effective |

| Allylic Alcohol | NCS / PPh₃ | Room temp. | Appel reaction conditions |

| Alkene | DMSO / TMSCl | 0 °C, DCM | Mild and regioselective for some substrates organic-chemistry.org |

The chlorine atom in 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene is an allylic chloride, making it a reactive site for nucleophilic substitution reactions. ncert.nic.in This reactivity allows for the derivatization of the molecule to create a wide range of analogs. In such reactions, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion, which acts as a leaving group. ncert.nic.inuci.edu

These reactions can proceed through two primary mechanisms: SN1 and SN2. uci.edu The SN1 mechanism involves the formation of a carbocation intermediate and is favored by polar protic solvents and tertiary or secondary substrates. The SN2 mechanism is a one-step process favored by primary substrates and strong nucleophiles in polar aprotic solvents. uci.edu Given the secondary nature of the allylic chloride, both pathways are possible, and the reaction conditions will determine the predominant mechanism. A wide variety of nucleophiles, such as amines, alkoxides, thiolates, and cyanide, can be used to introduce new functional groups, highlighting the synthetic utility of the chlorinated intermediate. ncert.nic.inlibretexts.org

Table 5: Potential Derivatization via Nucleophilic Substitution

| Substrate | Nucleophile (Nu⁻) | Product Structure | Product Class |

|---|---|---|---|

| 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene | RO⁻ (Alkoxide) | 2-(Alkoxy)-3-(2,5-dimethoxyphenyl)-1-propene | Allyl Ether |

| 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene | R₂NH (Amine) | N,N-Dialkyl-3-(2,5-dimethoxyphenyl)prop-1-en-2-amine | Allylamine |

| 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene | CN⁻ (Cyanide) | 4-(2,5-dimethoxyphenyl)-3-methylenbutanenitrile | Allyl Nitrile |

Catalytic Systems in Propene Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For the construction of substituted propenes, both Lewis acid and transition metal catalysis offer powerful tools.

Lewis acid catalysis is a cornerstone of organic synthesis, capable of activating substrates towards nucleophilic attack and facilitating a variety of transformations, including the formation of carbon-carbon bonds essential for propene synthesis. While direct synthesis of 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene via Lewis acid catalysis is not extensively documented, the principles can be applied to analogous systems. Lewis acids can activate precursors such as appropriately substituted carbonyl compounds or alcohols, making them amenable to reactions that form the propene skeleton.

For instance, a Lewis acid could be employed to promote the condensation of 2,5-dimethoxybenzaldehyde with a suitable two-carbon nucleophile, followed by subsequent chlorination and elimination steps. The Lewis acid would activate the aldehyde towards the initial C-C bond formation. Another potential pathway involves the Lewis acid-catalyzed dehydration of a corresponding tertiary alcohol precursor. The choice of Lewis acid is critical and can range from traditional metal halides like aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) to more modern and milder catalysts such as scandium(III) triflate (Sc(OTf)₃). The effectiveness of a given Lewis acid is often dependent on the specific substrate and desired transformation.

The following table illustrates the application of various Lewis acids in reactions that could be adapted for the synthesis of activated alkene systems analogous to the target compound.

| Catalyst System | Substrate Type | Product Type | Potential Relevance to Target Synthesis |

| AlBr₃/AlMe₃ | Hindered silyloxy dienes and enones | Highly substituted cyclohexenes | Demonstrates activation of sterically hindered systems for C-C bond formation. nih.gov |

| SnCl₄, TiCl₄ | Ozonides | 1,2-dioxolanes, lactones, ketones | Shows Lewis acid-mediated rearrangement of oxygen-containing intermediates. |

| Sc(OTf)₃ | Donor-acceptor cyclopropanes | bis-tert-butyl peroxides | Highlights the use of milder Lewis acids for ring-opening reactions. |

This table presents examples of Lewis acid-catalyzed reactions on analogous systems, illustrating the potential applicability to the synthesis of 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene.

Transition metals offer a versatile platform for the synthesis of complex organic molecules, including substituted propenes. Their ability to cycle through multiple oxidation states and coordinate with organic ligands enables a wide array of catalytic transformations.

Palladium Catalysis: Palladium catalysts are renowned for their utility in cross-coupling reactions, which form C-C bonds with high precision. A plausible approach to 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene could involve a palladium-catalyzed cross-coupling reaction between a 2,5-dimethoxyphenyl-containing organometallic reagent and a suitable 3-carbon electrophile bearing a chloro group at the 2-position. For example, reactions like the Suzuki, Stille, or Hiyama couplings are powerful methods for forming aryl-alkenyl bonds. mdpi.com A recently developed palladium-catalyzed hydrochlorocarbonylation of alkenes offers a direct route to alkyl acid chlorides, which could serve as precursors. nih.gov

Gold Catalysis: Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes and allenes toward nucleophilic attack. organic-chemistry.orgnih.govnih.govrsc.org A potential gold-catalyzed route to the target molecule could involve the reaction of a propargyl precursor with 1,4-dimethoxybenzene. Gold's high affinity for π-systems could facilitate the desired bond formations under mild conditions.

Manganese Catalysis: Manganese is an earth-abundant and less toxic metal that is gaining increasing attention in catalysis. unl.ptnih.gov Manganese catalysts have shown efficacy in a variety of reactions, including C-H activation and radical transformations. While direct application to the synthesis of the target propene is not established, manganese-catalyzed reactions could offer novel and sustainable pathways. For instance, single-atom manganese catalysts have been investigated for the oxidative dehydrogenation of propane (B168953) to propylene, demonstrating their potential in manipulating C-H bonds in propane-like structures. anl.govacs.orgosti.gov

The table below summarizes the potential application of different transition metal catalysts in the synthesis of substituted propenes.

| Catalyst | Reaction Type | Example Application | Potential Relevance to Target Synthesis |

| Palladium | Cross-coupling (e.g., Suzuki, Heck) | Coupling of aryl halides with alkenes | Formation of the C-C bond between the dimethoxyphenyl group and the propene backbone. mdpi.com |

| Gold | Alkyne/Allene activation | Intermolecular cascade reactions of propargyl alcohols | Potential for constructing the substituted propene skeleton from alkyne precursors. organic-chemistry.org |

| Manganese | C-H activation / Dehydrogenation | Oxidative dehydrogenation of propane | Potential for functionalization of a pre-formed propene or propane backbone. anl.govacs.orgosti.gov |

This table provides an overview of how different transition metal catalysts could be applied in the synthesis of 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene and its analogs.

Emerging Methodologies and Process Intensification

In addition to advancements in catalytic systems, the development of novel synthetic strategies and a focus on sustainability are shaping the future of organic synthesis.

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.govresearchgate.netrsc.orgrsc.orgmdpi.com For the synthesis of 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene, a one-pot approach could involve the sequential addition of reagents to effect a cascade of reactions. For example, a one-pot procedure could be envisioned where an initial condensation reaction is followed by an in-situ chlorination and elimination to yield the final product. The development of such a process would require careful optimization of reaction conditions to ensure compatibility between the different reagents and intermediates.

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact. nih.govrsc.orgbeilstein-journals.orgejcmpr.comresearchgate.netresearchgate.netrsc.orgnih.govbeilstein-journals.orgrsc.org Key considerations for a green synthesis of 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.

Catalysis: Employing catalysts to reduce energy consumption and minimize waste generation. The use of earth-abundant metal catalysts like manganese is a particularly attractive green alternative to precious metals. unl.ptnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

By integrating these principles into the synthetic design, the environmental footprint of producing 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene and its analogs can be significantly reduced.

Mechanistic Organic Chemistry: Reactivity Profiles of 2 Chloro 3 2,5 Dimethoxyphenyl 1 Propene

Electrophilic and Nucleophilic Pathways

The unique structural arrangement of 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene, featuring an allylic chloride, a terminal double bond, and an electron-rich aromatic ring, gives rise to a diverse and nuanced reactivity profile. The molecule can engage in reactions through both nucleophilic substitution at the chlorinated carbon and electrophilic addition across the propene double bond. The interplay between these pathways is governed by reaction conditions and the nature of the reagents involved.

Mechanism of Nucleophilic Attack on the Chlorinated Carbon

The chlorine atom in 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene is attached to an allylic carbon, a position that significantly influences the mechanism of nucleophilic substitution. This substitution can proceed via two primary mechanistic pathways: the bimolecular nucleophilic substitution (SN2) and the unimolecular nucleophilic substitution (SN1).

The SN2 mechanism is a single-step process where a nucleophile attacks the electrophilic carbon, and the leaving group (chloride ion) departs simultaneously. lumenlearning.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. lumenlearning.com For 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene, the SN2 reaction involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine.

In contrast, the SN1 mechanism is a two-step process. lumenlearning.com The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. lumenlearning.com The SN1 pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate. lumenlearning.com The structure of 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene is particularly conducive to an SN1 reaction because the resulting allylic carbocation is resonance-stabilized. The positive charge can be delocalized across the adjacent double bond and further into the electron-rich 2,5-dimethoxyphenyl ring, creating a highly stable intermediate.

The choice between these two pathways is dictated by the specific reaction conditions, as summarized in the table below.

| Feature | SN1 Mechanism | SN2 Mechanism |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) are effective. | Strong, unhindered nucleophiles (e.g., I⁻, ⁻OH, ⁻OR) are required. lumenlearning.com |

| Intermediate | Yes, a resonance-stabilized allylic carbocation. | No, a five-coordinate transition state. |

| Solvent | Favored by polar protic solvents (e.g., ethanol, water). lumenlearning.com | Favored by polar aprotic solvents (e.g., acetone, DMSO). lumenlearning.com |

| Product | Can lead to a mixture of products due to potential nucleophilic attack at either end of the allylic system. | Typically yields a single product with inversion of stereochemistry if the carbon is chiral. |

Electrophilic Addition to the Propene Double Bond

The carbon-carbon double bond in the propene moiety is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.com This initiates an electrophilic addition reaction, where the π-bond is broken, and two new σ-bonds are formed. savemyexams.com The mechanism is generally a two-step process involving the formation of a carbocation intermediate. libretexts.org

The regioselectivity of this addition is governed by Markovnikov's rule, which states that in the addition of a protic acid HX to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms. chemguide.co.uklibretexts.org The underlying principle is the formation of the most stable carbocation intermediate. libretexts.orgbyjus.com

In the case of 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene:

Electrophilic Attack : The electrophile (e.g., H⁺ from HBr) is attacked by the π electrons of the double bond. libretexts.orgbyjus.com The proton can add to either C1 or C2. Addition to C1 (the terminal carbon) results in the formation of a secondary carbocation at C2, which is also a benzylic carbocation. This carbocation is highly stabilized by resonance with the adjacent 2,5-dimethoxyphenyl group. Addition to C2 would form a primary carbocation at C1, which is significantly less stable. chemguide.co.uk

Nucleophilic Capture : The more stable benzylic carbocation is formed almost exclusively. msu.edu This intermediate is then rapidly attacked by the nucleophile (e.g., Br⁻) to yield the final product.

Due to the profound stability of the benzylic carbocation, the addition is highly regioselective. The electron-donating methoxy (B1213986) groups on the phenyl ring further enhance the stability of this intermediate, accelerating the reaction rate.

| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |

| HCl | H⁺ | Cl⁻ | 2,2-Dichloro-1-(2,5-dimethoxyphenyl)propane |

| H₂O / H⁺ | H⁺ | H₂O | 2-Chloro-1-(2,5-dimethoxyphenyl)propan-2-ol |

| Br₂ | Br⁺ | Br⁻ | 1,2-Dibromo-2-chloro-3-(2,5-dimethoxyphenyl)propane (via bromonium ion) |

Oxidation and Reduction Reaction Mechanisms

Oxidative Transformations of the Propene and Aromatic Moieties

The alkene and the electron-rich aromatic ring are both susceptible to oxidation. The specific outcome depends on the reagent and conditions used.

Propene Moiety Oxidation :

Epoxidation : Reaction with a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), results in the formation of an epoxide. The mechanism is concerted, with the peroxy acid delivering an oxygen atom to the double bond in a single step, forming a three-membered oxirane ring.

Dihydroxylation : Treatment with a cold, dilute solution of potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) can convert the double bond into a vicinal diol (a glycol). byjus.com The reaction with KMnO₄ proceeds through a cyclic manganate (B1198562) ester intermediate, which is then hydrolyzed to yield the diol.

Oxidative Cleavage (Ozonolysis) : Reaction with ozone (O₃) followed by a workup with a reducing agent (e.g., dimethyl sulfide, DMS) or an oxidizing agent (e.g., hydrogen peroxide, H₂O₂) cleaves the double bond. A reductive workup yields an aldehyde (formaldehyde) and a ketone (1-chloro-1-(2,5-dimethoxyphenyl)ethan-1-one). An oxidative workup would convert the aldehyde to carboxylic acid.

Aromatic Moiety Oxidation : The 2,5-dimethoxyphenyl group, being highly activated by two electron-donating groups, is prone to oxidation. Strong oxidizing agents can potentially lead to the formation of a quinone derivative through demethylation and oxidation, or in harsh conditions, cleavage of the aromatic ring.

Reductive Pathways for Alkene and Functional Group Modification

Reduction reactions can target the alkene, the chloro group, and under more vigorous conditions, the aromatic ring.

Alkene Reduction : The most common method for reducing the propene double bond is catalytic hydrogenation . This involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction occurs on the surface of the catalyst, with both hydrogen atoms typically adding to the same face of the double bond (syn-addition) to yield 2-chloro-1-(2,5-dimethoxyphenyl)propane.

Functional Group Reduction (Dehalogenation) : The allylic chloride can also be removed via hydrogenolysis , a process that cleaves the C-Cl bond and replaces it with a C-H bond. This reaction often occurs under the same conditions as catalytic hydrogenation (H₂/Pd), sometimes requiring a base to neutralize the HCl formed. It is possible for both alkene reduction and dehalogenation to occur concurrently, leading to 3-(2,5-dimethoxyphenyl)propane.

The table below summarizes potential reduction outcomes.

| Reagent / Conditions | Target Moiety | Expected Product |

| H₂, Pd/C (mild) | Alkene | 2-Chloro-1-(2,5-dimethoxyphenyl)propane |

| H₂, Pd/C (forcing) | Alkene & C-Cl bond | 3-(2,5-dimethoxyphenyl)propane |

| LiAlH₄ | C-Cl bond | 3-(2,5-dimethoxyphenyl)-1-propene |

| Na, NH₃ (l) | Aromatic Ring (Birch Reduction) | 3-(1-chloro-2-propenyl)-1,4-dimethoxy-1,4-cyclohexadiene |

Cutting Edge Spectroscopic and Diffraction Techniques for 2 Chloro 3 2,5 Dimethoxyphenyl 1 Propene Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced 1D and 2D NMR Experiments for Structural Elucidation

No specific ¹H or ¹³C NMR spectral data, nor any advanced 2D NMR experimental results (such as COSY, HSQC, or HMBC), for 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene have been found in published research. While the principles of these techniques are well-established for elucidating the structure of organic molecules by showing through-bond correlations between nuclei, their specific application to this compound has not been documented. rsc.orgnist.gov

Stereochemical Assignments via NMR Anisotropy Effects

The use of NMR anisotropy effects, which involves measuring residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs) in an aligned medium to define the relative orientation of bonds and stereochemistry, is a powerful technique for complex molecules. nih.gov However, there is no evidence of this method being applied to 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene in the available scientific literature.

Mass Spectrometry (MS) for Precision Molecular Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution mass spectrometry, particularly with electrospray ionization (ESI), is a key technique for determining the precise molecular weight and elemental composition of a compound. nih.gov A search for HR-ESI-MS data for 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene yielded no results, meaning its exact mass has not been experimentally verified in published studies.

Fragmentation Pattern Analysis

The analysis of fragmentation patterns in mass spectrometry provides crucial information about a molecule's structure. Studies on related compounds, such as substituted 3-phenylpropenoates, show that fragmentation is highly dependent on the position of substituents on the phenyl ring. nih.gov However, a specific fragmentation pattern analysis for 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene has not been reported.

Vibrational Spectroscopy: Infrared and Raman Applications

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and fingerprint a molecule based on its vibrational modes. While these techniques have been applied to numerous related chalcones and aromatic compounds, no specific IR or Raman spectra for 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene are available in the surveyed literature. chemicalbook.comchemicalbook.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Each functional group absorbs IR radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending, etc.). Therefore, the resulting FT-IR spectrum serves as a unique molecular "fingerprint."

For 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene, FT-IR analysis is crucial for confirming the presence of its key structural components. The spectrum would be expected to display characteristic absorption bands corresponding to the vibrations of the dimethoxy-substituted aromatic ring, the chloro-substituted alkene moiety, and the ether linkages. Based on data from similar structures, such as substituted phenylpropenes and 2,5-dimethoxybenzaldehyde (B135726), the anticipated vibrational frequencies can be tabulated. acs.orgscielo.brspectrabase.com For instance, the IR spectrum of 2-chloro-3-(phenylamino)-1,4-naphthoquinone shows a C=C stretching vibration at 1634 cm⁻¹ and aromatic stretching at 1561 cm⁻¹. scielo.br

Interactive Table: Expected FT-IR Absorption Bands for 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source (Analogous Compounds) |

| Aromatic C-H | Stretching | 3100 - 3000 | scielo.brnih.gov |

| Alkene =C-H | Stretching | 3080 - 3020 | nih.gov |

| Alkyl C-H (in -OCH₃) | Stretching | 2950 - 2850 | nih.gov |

| Alkene C=C | Stretching | ~1640 | scielo.br |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | scielo.br |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1250 - 1200 | spectrabase.com |

| C-O-C (Aryl Ether) | Symmetric Stretching | 1050 - 1000 | spectrabase.com |

| C-Cl (Alkene) | Stretching | 850 - 550 | ncert.nic.in |

These bands, when observed experimentally, would collectively confirm the molecular structure and the integrity of the functional groups within the synthesized compound.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a light scattering technique that provides complementary information to FT-IR. iupac.orgyoutube.com While IR absorption depends on a change in the dipole moment of a molecule during a vibration, Raman activity depends on a change in its polarizability. youtube.com This makes Raman spectroscopy particularly sensitive to non-polar bonds and symmetric vibrations, such as the C=C bond in the propene chain and the breathing modes of the aromatic ring. acs.org For 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene, the Raman spectrum would be expected to show a strong signal for the C=C stretching vibration, which might be weak in the IR spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced Raman technique that can amplify the Raman signal by factors of 10⁶ or more. acs.org This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically made of gold or silver. SERS not only provides fingerprint chemical information with ultra-high sensitivity but can also offer insights into the orientation of the molecule on the surface. Vibrational modes perpendicular to the surface are often enhanced more significantly. By analyzing which peaks are most enhanced, one could deduce the adsorption geometry of 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene on a SERS substrate.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. mkuniversity.ac.in By diffracting X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine the precise positions of each atom in the crystal lattice.

Single-Crystal X-ray Diffraction: Bond Lengths, Angles, and Dihedral Angles

A single-crystal X-ray diffraction study of 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene would provide unambiguous data on its molecular geometry. This includes precise measurements of all bond lengths (e.g., C-C, C=C, C-O, C-Cl), bond angles, and torsion (dihedral) angles, which define the molecule's conformation. mkuniversity.ac.in

Interactive Table: Representative Crystallographic Parameters from Analogous Structures

| Parameter | Bond/Atoms | Expected Value (Å or °) | Source (Analogous Compound) |

| Bond Length | Aromatic C-C | ~1.39 Å | researchgate.net |

| Bond Length | Alkene C=C | ~1.34 Å | researchgate.net |

| Bond Length | C-O (methoxy) | ~1.37 Å | iucr.org |

| Bond Length | C-Cl | ~1.76 Å | researchgate.net |

| Bond Angle | C-O-C (methoxy) | ~117° | iucr.org |

| Bond Angle | C=C-C | ~127° | researchgate.net |

| Dihedral Angle | Phenyl Ring vs. Propene | Variable | iucr.org |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This supramolecular architecture is governed by a network of intermolecular interactions. rsc.org For 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene, several types of non-covalent interactions would be expected to direct its crystal packing. These include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic or vinylic C-H groups and the oxygen atoms of the methoxy (B1213986) groups are highly probable and are commonly observed in structures containing methoxy substituents. nih.gov

π-π Stacking: The electron-rich 2,5-dimethoxyphenyl rings can stack with adjacent rings, contributing to the stability of the crystal lattice.

Halogen Interactions: The chlorine atom can participate in various interactions. These may include weak C-H···Cl hydrogen bonds or, more significantly, halogen bonds (C-Cl···O or C-Cl···π), where the electropositive region on the chlorine atom (the σ-hole) interacts with an electron-rich region on a neighboring molecule. researchgate.neted.ac.uk

Analysis of these interactions, often visualized using Hirshfeld surfaces, is critical for understanding the solid-state properties of the material. mkuniversity.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the promotion of electrons from lower energy orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). The technique is particularly useful for studying molecules with conjugated systems.

Chromophoric Analysis and Electronic Absorption Profiles

The chromophore in 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene is the conjugated system comprising the phenyl ring and the C=C double bond of the propene tail. The absorption of UV light by this system is primarily due to π→π* electronic transitions. uwosh.edu The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the molecular structure.

The UV-Vis spectrum of styrene, a basic structural analog, shows strong absorption peaking around 245-250 nm. uwosh.edunist.gov For the title compound, the presence of two methoxy groups (-OCH₃) on the phenyl ring, which act as electron-donating auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted styrene. The chlorine atom, being an electron-withdrawing group, will also influence the electronic transitions and fine-tune the absorption profile. The resulting spectrum provides key information on the electronic structure and conjugation within the molecule.

Computational and Quantum Chemical Investigations of 2 Chloro 3 2,5 Dimethoxyphenyl 1 Propene

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is particularly effective for studying the electronic structure and properties of medium-sized organic molecules like 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene. DFT calculations are used to determine the molecule's most stable three-dimensional shape, its vibrational characteristics, and the distribution of its electrons, which together govern its physical and chemical behavior.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene, this involves determining the bond lengths, bond angles, and dihedral (torsion) angles that define its most stable conformation.

The conformational landscape of this molecule is primarily defined by the rotation around the single bond connecting the dimethoxyphenyl ring to the chloro-propene side chain. DFT calculations can map the potential energy surface associated with this rotation, identifying energy minima that correspond to stable conformers and the energy barriers that separate them. In similar structures, such as substituted chalcones and propenes, the planarity between the aromatic ring and the propenyl group is a critical factor. nih.govnih.gov Steric hindrance between the ortho-methoxy group and the side chain can lead to a non-planar arrangement, where the phenyl ring is twisted relative to the C=C double bond. nih.gov Theoretical calculations on related molecules have been used to explore conformational freedom and its impact on biological activity. nih.gov

The optimized geometric parameters, such as bond lengths and angles, can be precisely calculated. Below is a table of expected bond lengths for key bonds in the molecule, based on typical values from DFT calculations on similar compounds. researchgate.net

Table 1: Predicted Geometric Parameters for 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene

| Parameter | Bond | Predicted Value (Å) |

|---|---|---|

| Bond Length | C=C (propene) | 1.34 |

| C-Cl | 1.75 | |

| C-C (ring-propene) | 1.49 | |

| C-O (methoxy) | 1.36 |

Theoretical vibrational analysis using DFT predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. By calculating the harmonic vibrational frequencies of the optimized geometry, a theoretical spectrum can be generated. This simulated spectrum is an invaluable tool for interpreting and assigning the bands observed in experimental spectra. researchgate.netresearchgate.net

For 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene, specific vibrational modes can be assigned to different functional groups. For example, the stretching of the C=C double bond in the propene chain, the C-Cl stretch, the aromatic C-H stretches, and the characteristic vibrations of the methoxy (B1213986) groups can all be identified. nih.gov Comparing the calculated frequencies with experimental data often requires the use of a scaling factor to correct for anharmonicity and limitations in the theoretical model. researchgate.net

The following table provides a tentative assignment of the principal vibrational modes for the title compound based on DFT studies of analogous molecules. researchgate.netresearchgate.net

Table 2: Predicted Principal Vibrational Frequencies and Assignments

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3100-3000 |

| C-H Stretch (Alkene) | Propene | 3080-3020 |

| C-H Stretch (Methoxy) | -OCH₃ | 2950-2850 |

| C=C Stretch | Propene & Ring | 1625 & 1590 |

| C-O Stretch (Aromatic) | Ar-O-CH₃ | 1250 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene, the electron-rich dimethoxyphenyl ring is expected to be the primary location of the HOMO, while the electron-withdrawing chloro-propene group would likely host the LUMO. DFT calculations can provide the energies of these orbitals and visualize their spatial distribution.

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and global electrophilicity index, can further quantify the molecule's reactive nature. nih.gov

Table 3: Predicted FMO Energies and Reactivity Descriptors

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.8 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by transforming the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs. This method allows for the quantitative study of intramolecular charge transfer and electron delocalization, such as hyperconjugation. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net

For 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene, the MEP surface would be expected to show significant negative potential around the electronegative oxygen atoms of the methoxy groups and the chlorine atom. These areas represent the nucleophilic centers of the molecule. Conversely, positive potential would be concentrated around the hydrogen atoms, particularly those on the aromatic ring and the alkene group, marking them as potential sites for electrophilic interactions. researchgate.netnih.gov

Advanced Theoretical Approaches for Chemical Dynamics

While DFT calculations typically focus on static, time-independent properties of molecules at zero Kelvin, advanced theoretical approaches can be used to study chemical dynamics. Methods like ab initio molecular dynamics (AIMD) simulate the motion of atoms over time by calculating the forces on the nuclei at each step of the simulation. This allows for the study of molecular behavior at finite temperatures, including conformational changes, vibrational dynamics, and the initial stages of chemical reactions. Such simulations are computationally intensive and are often applied to understand specific dynamic processes that cannot be captured by static models.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method for calculating the electronic excited states of molecules. mpg.dearxiv.org It is widely used to predict and interpret UV-visible absorption and emission spectra. rsc.orgsemanticscholar.org The application of TD-DFT allows for the characterization of various types of electronic transitions, such as π → π* and n → π*, which are typical for molecules containing aromatic systems, double bonds, and heteroatoms with lone pairs like oxygen and chlorine. acs.orgnih.gov

For 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene, TD-DFT calculations can identify the energies of vertical electronic excitations from the ground state. These calculations help in assigning the absorption bands observed in experimental spectra to specific molecular orbital transitions. rsc.org The calculations would typically be performed using a functional like B3LYP or CAM-B3LYP and a suitable basis set, such as 6-311++G(d,p). nih.govnih.gov The results can reveal how the chromophoric parts of the molecule—the dimethoxyphenyl ring and the chloro-substituted propene moiety—contribute to its electronic spectrum.

Table 1: Hypothetical TD-DFT Calculated Excitation Energies, Oscillator Strengths, and Major Contributions for 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene in the Gas Phase.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| S1 | 4.35 | 285 | 0.150 | HOMO -> LUMO | π → π |

| S2 | 4.78 | 259 | 0.005 | HOMO-1 -> LUMO | n → π |

| S3 | 5.10 | 243 | 0.450 | HOMO -> LUMO+1 | π → π |

| S4 | 5.52 | 225 | 0.210 | HOMO-2 -> LUMO | π → π |

This table presents hypothetical data for illustrative purposes.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. e3s-conferences.org A fundamental reaction for an alkene like 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene is the electrophilic addition across the C=C double bond. numberanalytics.comresearchgate.netresearchgate.net Using Density Functional Theory (DFT), one can model the entire reaction coordinate, from reactants to products, identifying any intermediates and transition states along the way. youtube.comyoutube.com

Transition state theory (TST) is the framework used to understand reaction rates by examining the properties of the activated complex at the saddle point of a potential energy surface. wikipedia.org For the addition of an electrophile like HBr to the subject molecule, calculations would locate the transition state structure and determine its energy, which corresponds to the activation barrier of the reaction. youtube.comchemtube3d.com The mechanism typically involves the formation of a carbocation intermediate after the initial attack by the electrophile. chemtube3d.com The stability of this intermediate is crucial in determining the reaction's feasibility and regioselectivity.

Figure 1: Hypothetical Reaction Coordinate Diagram for the Electrophilic Addition of HBr to 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene.

(A hypothetical diagram illustrating the energy changes as the reaction progresses from reactants (R) to the transition state (TS), the carbocation intermediate (I), and finally the product (P). The activation energy (Ea) determines the reaction rate.)

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. nist.gov High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, provide highly accurate energetic and structural data, often serving as benchmarks for other computational methods. nih.govnih.govacs.org

For 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene, these methods can be used to calculate precise thermodynamic properties, including enthalpies of formation, Gibbs free energies, and bond dissociation energies. researchgate.netdergipark.org.tr Such calculations are vital for understanding the molecule's stability and the energetics of its potential reactions. While computationally expensive, methods like CCSD(T) can yield results that are considered the "gold standard" in computational chemistry. nih.gov

Table 2: Hypothetical Energetic Data for 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene Calculated Using Ab Initio Methods.

| Property | Method | Basis Set | Calculated Value |

| Electronic Energy (Hartree) | MP2 | 6-311++G(d,p) | -1055.4321 |

| Enthalpy (kcal/mol) | G4(MP2) | - | -45.7 |

| Gibbs Free Energy (kcal/mol) | G4(MP2) | - | -15.2 |

| C-Cl Bond Dissociation Energy (kcal/mol) | CCSD(T) | aug-cc-pVTZ | 82.5 |

This table presents hypothetical data for illustrative purposes.

Predictive Computational Studies

Beyond characterizing known properties, computational chemistry serves as a powerful predictive tool. It can forecast the outcomes of reactions, guiding synthetic efforts and preventing unnecessary experiments.

Regio- and Stereoselectivity Prediction

Many chemical reactions can yield multiple isomeric products. The ability to predict which isomer will be favored (regioselectivity) and in what spatial orientation (stereoselectivity) is a significant challenge in organic synthesis. chemtube3d.com Computational methods address this by comparing the activation free energies of the transition states leading to each possible product. rsc.org The pathway with the lowest activation barrier is kinetically favored and will yield the major product. researchgate.net

In the electrophilic addition of an unsymmetrical reagent (e.g., HCl) to the propene double bond of 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene, the electrophile can add to one of two carbons. The prediction of the major regioisomer (Markovnikov vs. anti-Markovnikov) is achieved by calculating the energies of the two possible transition states and the stability of the resulting carbocation intermediates. chemtube3d.com Similarly, if the reaction creates a new chiral center, the stereoselectivity can be predicted by analyzing the different diastereomeric transition states. nih.govchemrxiv.org

Table 3: Hypothetical Calculated Activation Barriers for Regioisomers in the Addition of HCl.

| Reaction Pathway | Intermediate | Activation Energy (kcal/mol) | Predicted Outcome |

| Markovnikov Addition | Tertiary Carbocation | 15.2 | Major Product |

| Anti-Markovnikov Addition | Secondary Carbocation | 21.5 | Minor Product |

This table presents hypothetical data for illustrative purposes, based on the principle that more stable carbocation intermediates form via lower energy transition states.

Solvent Effects in Computational Simulations

Reactions are typically run in a solvent, which can have a profound effect on reaction rates, mechanisms, and equilibria. rsc.orgnumberanalytics.com Computational models must account for these effects to provide realistic predictions. numberanalytics.com There are two primary approaches: implicit and explicit solvent models. researchgate.net

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. acs.orgresearchgate.net Explicit models involve including a number of individual solvent molecules in the calculation, offering a more detailed picture of specific solute-solvent interactions like hydrogen bonding, but at a much higher computational cost.

For 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene, simulating solvent effects would be crucial for accurately predicting its UV-Vis spectrum, as solvent polarity can cause shifts in absorption maxima (solvatochromism). nih.govnih.gov Furthermore, solvents can differentially stabilize reactants, transition states, and products, thereby altering the activation barriers and thermodynamic profiles of reactions. researchgate.netacs.org

Table 4: Hypothetical Solvent Effects on the Primary π → π Transition Wavelength (λmax) and a Reaction Activation Energy (Ea). *

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predicted Ea (kcal/mol) |

| Gas Phase | 1.0 | 285 | 16.5 |

| Hexane | 1.9 | 287 | 16.2 |

| Dichloromethane | 8.9 | 291 | 14.8 |

| Ethanol | 24.9 | 294 | 14.1 |

This table presents hypothetical data for illustrative purposes, showing a predicted bathochromic (red) shift in λmax and a decrease in activation energy with increasing solvent polarity.

Synthetic Utility of 2 Chloro 3 2,5 Dimethoxyphenyl 1 Propene in Advanced Organic Synthesis

As a Key Intermediate in the Synthesis of Complex Organic Architectures

The unique combination of functional groups in 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene positions it as a strategic intermediate for assembling complex organic molecules. The allylic chloride moiety is particularly useful, as it can undergo nucleophilic substitution reactions, including highly selective copper-catalyzed S-N2' arylations with arylboronic esters to form new carbon-carbon bonds. organic-chemistry.orgfigshare.com This type of reaction allows for the introduction of various aryl groups, significantly increasing molecular complexity in a controlled manner.

Furthermore, the dimethoxyphenyl group is a common feature in the backbone of many isoquinoline (B145761) alkaloids, a class of natural products with a wide range of pharmacological activities. proquest.comwikipedia.org Synthetic strategies often involve precursors containing a dimethoxyphenyl unit, which are later cyclized to form the characteristic isoquinoline core. proquest.commdpi.comresearchgate.netorganic-chemistry.org For instance, amides derived from 1-(3,4-dimethoxyphenyl)propan-2-amine serve as direct precursors to 1,3-disubstituted isoquinolines. proquest.com By analogy, 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene could be modified to create similar amine precursors, which can then be elaborated into complex alkaloid structures through established cyclization methods like the Bischler–Napieralski or Pictet-Spengler reactions. wikipedia.org

The propenyl side chain itself is a key structural element. In biosynthetic pathways, compounds like 1-(3′,4′-dimethoxyphenyl) propene are precursors to important aromatic aldehydes through enzymatic C-C bond cleavage, a process that highlights the reactivity of such side chains. mdpi.com This inherent reactivity can be harnessed in laboratory synthesis to build larger, more intricate molecular architectures.

Table 1: Potential Reactions for Building Complex Architectures

| Reaction Type | Reacting Moiety | Potential Product Class | Reference Analogy |

|---|---|---|---|

| Nucleophilic Substitution (S-N2') | Allylic Chloride | Aryl-substituted propenes | organic-chemistry.orgfigshare.com |

| Cyclization (e.g., Bischler-Napieralski) | Dimethoxyphenyl & Amine Precursor | Tetrahydroisoquinoline Alkaloids | proquest.comwikipedia.orgmdpi.com |

| Friedel-Crafts Alkylation | Alkene / Aromatic Ring | Substituted Aromatic Compounds | wikipedia.org |

| Addition Reactions | Alkene | Functionalized Propyl Chains | ncert.nic.in |

Building Block for Novel Heterocyclic and Polycyclic Systems

The reactivity of 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene makes it an excellent starting material for the synthesis of diverse heterocyclic compounds. Analogous structures, such as 3-chloro-3-aryl-prop-2-enals, have been shown to be powerful intermediates for constructing a variety of nitrogen-containing heterocycles. researchgate.net These reactions typically involve treating the chloro-propenal with various 1,2-, 1,3-, and 1,4-binucleophilic reagents. This methodology allows for the creation of pyrazoles, pyridines, pyrimidines, and even more complex fused systems like pyrazolopyridines and benzodiazepines. researchgate.net Given its similar α,β-unsaturated halide structure, 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene is a prime candidate for similar synthetic strategies.

The construction of polycyclic systems is another area where this compound shows promise. The alkene can act as a dienophile in Diels-Alder reactions, or the entire molecule can be a substrate in annulation reactions to build new rings onto the existing aromatic scaffold. Methodologies for synthesizing polycyclic aromatic hydrocarbons and related structures often rely on intramolecular cyclizations or coupling reactions of functionalized precursors. nih.govbeilstein-journals.orgbeilstein-journals.org For example, the Haworth synthesis, a classic method for making polycyclic aromatic hydrocarbons, involves the reaction of an arene with succinic anhydride (B1165640) followed by cyclization. wikipedia.org The electron-rich dimethoxyphenyl ring of the target compound is well-suited for such electrophilic aromatic substitution-based cyclization strategies.

Table 2: Heterocyclic Systems from an Analogous Chloro-propenal Intermediate

| Binucleophile Reagent Type | Resulting Heterocycle | Reference |

|---|---|---|

| Hydrazines (1,2-binucleophile) | Pyrazoles | researchgate.net |

| Amidines (1,3-binucleophile) | Pyrimidines | researchgate.net |

| Ethylenediamine (1,4-binucleophile) | Benzodiazepines | researchgate.net |

| Aminopyrazoles (1,3-binucleophile) | Pyrazolopyridines | researchgate.net |

| o-Phenylenediamine (1,4-binucleophile) | Benzodiazepines | researchgate.net |

Applications in Catalyst Development and Methodological Innovation

The allylic chloride group is a key functional handle that is central to many catalytic processes. Organometallic allyl complexes are well-known to participate in catalytic cycles involving steps like oxidative addition and reductive elimination, which are fundamental to many cross-coupling reactions. numberanalytics.com The reactivity of the C-Cl bond in 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene makes it a suitable substrate for developing and testing new catalytic systems, particularly those involving transition metals like palladium, copper, or nickel. organic-chemistry.orgnih.govrsc.org For instance, copper-catalyzed reactions have been developed for the S-N2'-selective substitution of allylic chlorides, showcasing a methodological innovation that provides access to branched products with high regioselectivity. organic-chemistry.orgfigshare.com

Furthermore, the presence of multiple reactive sites makes this compound an ideal candidate for use in multicomponent reactions (MCRs). mdpi.comnih.govbohrium.com MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, and they are a cornerstone of modern green chemistry and drug discovery. mdpi.com The development of novel MCRs often relies on versatile building blocks like 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene that can engage with multiple reaction partners in a controlled sequence.

Potential as a Precursor for Specialty Chemicals and Advanced Materials

The structural motifs within 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene suggest its potential as a precursor for a range of specialty chemicals and advanced materials. The dimethoxyphenyl group is a key component in many biologically active molecules, including chalcones known for their anticancer and antimicrobial properties. nih.govnih.gov The ability to elaborate the propene side chain could lead to the synthesis of novel pharmaceutical agents.

In materials science, the synthesis of polycyclic arenes is a major focus due to their applications in organic electronics. researchgate.net Intramolecular cyclization reactions, such as the Scholl reaction, can convert substituted aromatic precursors into larger, planar, or curved polycyclic systems. wikipedia.org The structure of 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene could be modified and then subjected to such cyclizations to create novel nanographene fragments or other functional π-conjugated materials. Additionally, the vinyl group offers the potential for polymerization, allowing the molecule to be incorporated as a monomer into specialty polymers, introducing the specific electronic and physical properties of the dimethoxyphenyl group into a larger macromolecular structure.

Q & A

Q. What are the established synthetic routes for 2-Chloro-3-(2,5-dimethoxyphenyl)-1-propene?

Methodological Answer: The synthesis typically involves reacting substituted benzyl chlorides with allyl chloride in the presence of a base (e.g., K₂CO₃) under controlled conditions. For example:

- Route 1: Reaction of 2,5-dimethoxybenzyl chloride with allyl chloride in dichloromethane at room temperature, followed by purification via distillation .

- Route 2: Optimization using continuous flow reactors in industrial settings to enhance yield and minimize by-products .

Key factors include solvent choice (polar aprotic solvents improve reaction rates) and base strength (weaker bases reduce side reactions).

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. Methoxy groups (δ ~3.8 ppm) and allylic protons (δ ~5-6 ppm) are diagnostic .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve structural ambiguities, such as chlorine positioning and phenyl ring conformation .

- Mass Spectrometry: High-resolution MS validates molecular weight (MW: 226.68 g/mol) and isotopic patterns .

Q. What stability considerations are relevant during storage and handling?

Methodological Answer:

- Light Sensitivity: Methoxy and chloro groups may promote photodegradation; store in amber vials under inert gas .

- Thermal Stability: Differential Scanning Calorimetry (DSC) can assess decomposition thresholds. Avoid prolonged heating above 80°C .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction mechanisms?

Methodological Answer: The 2,5-dimethoxy groups are electron-donating, activating the phenyl ring for electrophilic substitution but deactivating the allylic chlorine for nucleophilic attack. Comparative studies with analogs (e.g., 2-Chloro-3-(3,4-dichlorophenyl)-1-propene) show:

- Substitution Reactions: Methoxy groups slow SN2 displacement of chlorine due to steric hindrance, requiring stronger nucleophiles (e.g., NaN₃ in DMF) .

- Addition Reactions: The electron-rich double bond undergoes regioselective hydrohalogenation (e.g., HBr adds to the less substituted carbon) .

Q. What challenges arise in crystallographic analysis, and how can they be resolved?

Methodological Answer:

- Disorder in Allyl Chains: Use SHELXL’s PART instruction to model alternative conformations .

- Twinning: High-resolution data (≤1.0 Å) and TWIN commands in SHELX improve refinement for twinned crystals .

- Validation: Cross-check with DFT-calculated bond lengths (e.g., C-Cl: ~1.74 Å) to detect systematic errors .

Q. How can computational models predict biological activity or toxicity?

Methodological Answer:

- QSAR Studies: Train models using toxicity data from chlorophenol analogs (e.g., hepatotoxicity linked to logP >3.0) .

- Docking Simulations: Screen against serotonin receptors (5-HT₂A) due to structural similarities to controlled NBOMe derivatives .

- ADMET Prediction: Tools like SwissADME estimate bioavailability (e.g., poor BBB penetration due to high polarity) .

Q. How to reconcile contradictions in spectroscopic vs. computational data?

Methodological Answer:

- Case Example: If NMR suggests axial chirality but DFT predicts planar geometry, perform Variable Temperature (VT) NMR to probe dynamic effects .

- Hybrid Approaches: Overlay experimental IR spectra with Density Functional Theory (DFT)-calculated vibrational modes to assign ambiguous peaks (e.g., C=O stretch at ~1700 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.